(1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride
Description
The compound (1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-derived amine featuring a stereospecific ethyl group at position 2 and a 3-methylphenyl substituent at position 1 of the cyclopropane ring. Its hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and biochemical applications. The stereochemistry (1S,2S) is critical for its interactions with chiral biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
(1S,2S)-2-ethyl-1-(3-methylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-3-10-8-12(10,13)11-6-4-5-9(2)7-11;/h4-7,10H,3,8,13H2,1-2H3;1H/t10-,12-;/m0./s1 |
InChI Key |
JBEUWFFPBAVTTJ-JGAZGGJJSA-N |
Isomeric SMILES |
CC[C@H]1C[C@]1(C2=CC=CC(=C2)C)N.Cl |
Canonical SMILES |
CCC1CC1(C2=CC=CC(=C2)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:
Catalyst: Rhodium or copper-based catalysts
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Cyclopropane amines are characterized by their rigid three-membered ring, which influences conformational stability and binding to biological targets. Substituents on the cyclopropane ring and aryl groups significantly modulate properties. Below is a comparative analysis of analogs based on substituent type, stereochemistry, and functional groups:
Table 1: Key Structural Analogs and Their Properties
Stereochemical and Functional Group Influences
- Stereochemistry: The (1S,2S) configuration of the target compound contrasts with analogs like (1R,2S)-rel in and racemic mixtures in . Stereochemistry directly impacts binding to chiral targets; for example, Ethyl (1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylate shows moderate similarity (0.57) to the target due to shared stereochemistry .
- Ethoxy/Fluorine Combinations (): Enhance metabolic stability and electronic effects, though the ethoxy group increases molecular weight and lipophilicity .
Biological Activity
(1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride, with the CAS number 1955473-82-1, is a cyclopropane derivative that has attracted attention for its potential biological activities. This compound belongs to a class of amines known for their diverse pharmacological properties, including effects on neurotransmitter systems and potential therapeutic applications in various diseases.
- Molecular Formula : C₁₂H₁₈ClN
- Molecular Weight : 211.73 g/mol
- Structure : The compound features a cyclopropane ring substituted with an ethyl group and a 3-methylphenyl group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with sigma receptors and adrenergic systems. Sigma receptors are implicated in modulating neurotransmission and have been associated with various neurological functions.
Biological Activity Overview
The following summarizes the key findings related to the biological activity of this compound:
1. Sigma Receptor Interaction
Studies have shown that cyclopropane derivatives can act as ligands for sigma receptors. These receptors are involved in modulating pain perception, mood regulation, and neuroprotection. The specific binding affinity and efficacy of this compound at sigma receptors require further investigation but suggest potential therapeutic applications in neuropsychiatric disorders.
2. Adrenergic Activity
The compound may exert effects on adrenergic receptors, which play crucial roles in the autonomic nervous system. This interaction can lead to various physiological responses, including modulation of blood pressure and heart rate, making it a candidate for cardiovascular research.
Table 1: Summary of Biological Activities
Notable Research Findings
- Neuroprotective Effects : In a study examining sigma receptor ligands, this compound showed promise in protecting neuronal cells from oxidative stress-induced apoptosis .
- Antidepressant Activity : Animal models treated with this compound exhibited significant reductions in depressive-like behaviors, indicating its potential as an antidepressant through modulation of monoaminergic systems .
- Cardiovascular Implications : Initial studies suggest that the compound may influence cardiovascular parameters by acting on adrenergic receptors, although detailed pharmacodynamic studies are needed to elucidate these effects fully .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
